Cas no 184870-71-1 (O-(6-chloropyridin-2-yl)methylhydroxylamine)

O-(6-Chloropyridin-2-yl)methylhydroxylamine is a versatile intermediate in organic synthesis, particularly valued for its role in the preparation of agrochemicals and pharmaceuticals. Its chloropyridinyl moiety enhances reactivity, enabling efficient derivatization for the synthesis of complex molecules. The hydroxylamine functional group offers nucleophilic character, facilitating condensation and cyclization reactions. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its structural features make it a key building block for developing biologically active compounds, including neonicotinoid insecticides. Suitable for controlled reactions, it is often employed in research and industrial settings where precision and reproducibility are critical.
O-(6-chloropyridin-2-yl)methylhydroxylamine structure
184870-71-1 structure
Product name:O-(6-chloropyridin-2-yl)methylhydroxylamine
CAS No:184870-71-1
MF:C6H7ClN2O
MW:158.58558011055
MDL:MFCD28123969
CID:3520424
PubChem ID:57992719

O-(6-chloropyridin-2-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • PYRIDINE, 2-[(AMINOOXY)METHYL]-6-CHLORO-
    • O-((6-chloropyridin-2-yl)Methyl)hydroxylaMine
    • Hydroxylamine, O-[(6-chloro-2-pyridinyl)methyl]-
    • 2-[(aminooxy)methyl]-6-chloropyridine
    • MFCD22041967
    • AKOS026727193
    • JHA87071
    • EN300-154488
    • SCHEMBL4381803
    • O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
    • G65962
    • 184870-71-1
    • O-(6-chloropyridin-2-yl)methylhydroxylamine
    • MDL: MFCD28123969
    • Inchi: InChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2
    • InChI Key: NQCYCCWEXWKKIV-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 158.0246905g/mol
  • Monoisotopic Mass: 158.0246905g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 102
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 48.1Ų

O-(6-chloropyridin-2-yl)methylhydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-154488-0.1g
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1 91%
0.1g
$644.0 2023-05-24
TRC
B405825-5mg
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1
5mg
$ 95.00 2022-06-07
TRC
B405825-25mg
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1
25mg
$ 320.00 2022-06-07
Enamine
EN300-154488-2500mg
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1 91.0%
2500mg
$3641.0 2023-09-25
Enamine
EN300-154488-5000mg
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1 91.0%
5000mg
$5387.0 2023-09-25
Enamine
EN300-154488-1000mg
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1 91.0%
1000mg
$1857.0 2023-09-25
Enamine
EN300-154488-100mg
O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
184870-71-1 91.0%
100mg
$644.0 2023-09-25
A2B Chem LLC
AF26959-500mg
O-((6-chloropyridin-2-yl)Methyl)hydroxylaMine
184870-71-1 91%
500mg
$1561.00 2024-01-02
A2B Chem LLC
AF26959-1g
O-((6-chloropyridin-2-yl)Methyl)hydroxylaMine
184870-71-1 95%
1g
$1181.00 2024-04-20
1PlusChem
1P00BB7Z-100mg
O-((6-chloropyridin-2-yl)Methyl)hydroxylaMine
184870-71-1 95%
100mg
$852.00 2025-02-25

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